
(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride: is a chemical compound with a unique structure that includes a tetrahydronaphthalene core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor, followed by amination. Common reagents used in these reactions include reducing agents such as sodium borohydride or lithium aluminum hydride, and amination reagents like ammonia or amines under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes, where the precursor is hydrogenated in the presence of a metal catalyst such as palladium on carbon. This method ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the compound to its fully saturated form.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the amine group or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of substituted amines or aromatic compounds.
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it is studied for its potential effects on cellular processes and its role as a ligand in receptor binding studies.
Medicine: Medicinally, it is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of (1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. It may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways and altering cellular responses. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
- (1S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- (1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Uniqueness: The unique aspect of (1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride lies in its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
Formule moléculaire |
C11H16ClN |
|---|---|
Poids moléculaire |
197.70 g/mol |
Nom IUPAC |
(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-8-5-6-9-3-2-4-11(12)10(9)7-8;/h5-7,11H,2-4,12H2,1H3;1H/t11-;/m0./s1 |
Clé InChI |
HCBRYFDVZWVSGL-MERQFXBCSA-N |
SMILES isomérique |
CC1=CC2=C(CCC[C@@H]2N)C=C1.Cl |
SMILES canonique |
CC1=CC2=C(CCCC2N)C=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



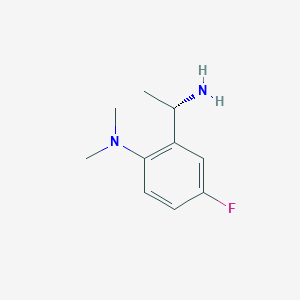
![5-[2-(benzyloxy)phenyl]-1H-pyrazol-3-amine](/img/structure/B13534141.png)
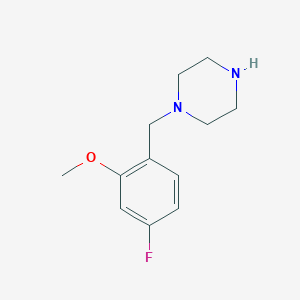
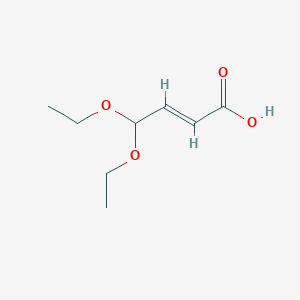
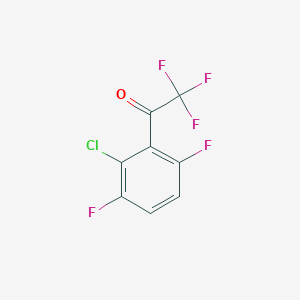
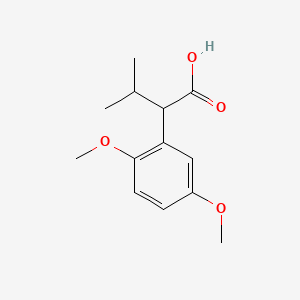
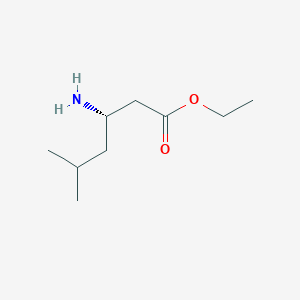

![4-[4-(Methoxymethyl)phenoxy]piperidine](/img/structure/B13534197.png)
![1-Isobutyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13534199.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B13534203.png)
![2-[5-Chloro-2-(difluoromethoxy)phenyl]acetonitrile](/img/structure/B13534211.png)

